2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one
Overview
Description
2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one is a heterocyclic compound that features an indene and thiazole ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with thioamide compounds in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against certain enzymes.
Biological Research: It has been evaluated for its biological activities, including antimicrobial and anticancer properties.
Material Science: The unique structural properties of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
8H-Indeno[1,2-d][1,3]thiazol-2-amine: This compound is structurally similar but lacks the amino group at the 2-position.
2-Amino-8H-indeno[1,2-d][1,3]thiazole: Another closely related compound with similar structural features.
Uniqueness
2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one is unique due to the presence of both an amino group and a fused indene-thiazole ring system.
Properties
IUPAC Name |
2-aminoindeno[1,2-d][1,3]thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-10-12-7-5-3-1-2-4-6(5)8(13)9(7)14-10/h1-4H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWXDUYMLJIIFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)SC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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